molecular formula C12H11N5O2S B11621542 4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile

4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B11621542
M. Wt: 289.32 g/mol
InChI Key: SIKKKDNIFMDORA-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a nitrile group, two methyl groups, and a sulfanyl-linked imidazole ring with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methyl groups on the pyridine ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyridines: From electrophilic substitution reactions.

    Amines: From the reduction of the nitrile group.

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, the nitroimidazole moiety can undergo bioreduction in anaerobic conditions to form reactive intermediates that damage DNA and other cellular components, leading to antimicrobial activity . The pyridine ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal.

    Tinidazole: Another nitroimidazole with similar uses to metronidazole.

    Omeprazole: A pyridine derivative used as a proton pump inhibitor.

Uniqueness

4,6-Dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]pyridine-3-carbonitrile is unique due to its combined features of a nitrile group, a nitroimidazole moiety, and a sulfanyl linkage, which are not commonly found together in a single molecule. This unique combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

4,6-dimethyl-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C12H11N5O2S/c1-7-4-8(2)15-11(9(7)5-13)20-12-10(17(18)19)14-6-16(12)3/h4,6H,1-3H3

InChI Key

SIKKKDNIFMDORA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=C(N=CN2C)[N+](=O)[O-])C

Origin of Product

United States

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